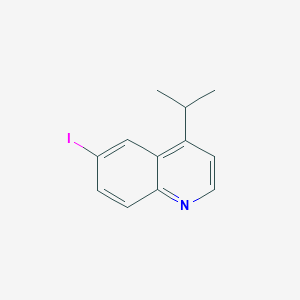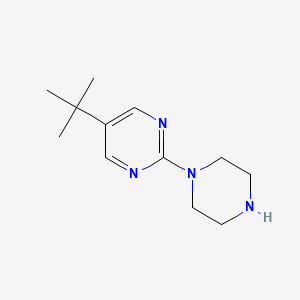
Benzene, (cyclopropylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cyclopropylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It consists of a benzene ring substituted with a cyclopropylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylsulfinyl)benzene typically involves the reaction of cyclopropylsulfinyl chloride with benzene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylsulfinyl chloride+BenzeneNaOH(cyclopropylsulfinyl)benzene+HCl
Industrial Production Methods
While specific industrial production methods for (cyclopropylsulfinyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: (cyclopropylsulfonyl)benzene.
Reduction: (cyclopropylthio)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(cyclopropylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (cyclopropylsulfinyl)benzene involves its interaction with various molecular targets The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.
Phenylsulfinylmethane: Contains a sulfinyl group attached to a methane rather than a cyclopropyl group, leading to different steric and electronic properties.
Cyclopropylsulfonylbenzene: The sulfinyl group is oxidized to a sulfone, altering its chemical reactivity.
Uniqueness
(cyclopropylsulfinyl)benzene is unique due to the presence of both a cyclopropyl group and a sulfinyl group attached to a benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
50337-59-2 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
cyclopropylsulfinylbenzene |
InChI |
InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
UCXWXPWJUXXCPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)




![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)






